2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide
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Overview
Description
2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry
Preparation Methods
The synthesis of 2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide involves multiple steps. One common method includes the use of transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . The reaction conditions often involve the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halogenating agents. The major products formed depend on the type of reaction and the conditions used.
Scientific Research Applications
2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. Indazole derivatives are known to inhibit certain enzymes and proteins, affecting various biological pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide include other indazole derivatives such as:
Niraparib: An anticancer drug used for the treatment of ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C15H14ClN7O |
---|---|
Molecular Weight |
343.77 g/mol |
IUPAC Name |
2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H14ClN7O/c16-12-9-5-8(3-4-11(9)22-23-12)20-15-18-6-10(13(17)24)14(21-15)19-7-1-2-7/h3-7H,1-2H2,(H2,17,24)(H,22,23)(H2,18,19,20,21) |
InChI Key |
LFJBIFUYVPMIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2C(=O)N)NC3=CC4=C(NN=C4C=C3)Cl |
Origin of Product |
United States |
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